2,3,6-Trifluoro-N-(4-pyridinyl)benzamide
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Overview
Description
2,3,6-Trifluoro-N-(4-pyridinyl)benzamide is an organic compound with the molecular formula C12H7F3N2O It is a derivative of benzamide, characterized by the presence of trifluoromethyl groups at the 2, 3, and 6 positions of the benzene ring and a pyridinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,3,6-trifluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2,3,6-Trifluoro-N-(4-pyridinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyridinyl group can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorobenzamide: Lacks the pyridinyl group, resulting in different chemical and biological properties.
4-Fluoro-N-(3-pyridinyl)benzamide: Contains a single fluorine atom and a pyridinyl group at different positions, leading to variations in reactivity and applications
Uniqueness
2,3,6-Trifluoro-N-(4-pyridinyl)benzamide is unique due to the presence of multiple trifluoromethyl groups and a pyridinyl group, which confer distinct chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
501442-51-9 |
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Molecular Formula |
C12H7F3N2O |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2,3,6-trifluoro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H7F3N2O/c13-8-1-2-9(14)11(15)10(8)12(18)17-7-3-5-16-6-4-7/h1-6H,(H,16,17,18) |
InChI Key |
LKZGBIPSDORZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)NC2=CC=NC=C2)F)F |
Origin of Product |
United States |
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